N,N-Diisobutyloleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisobutyloleamide is an organic compound with the molecular formula C26H51NO. It is a derivative of oleamide, where the amide nitrogen is substituted with two isobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyloleamide typically involves the reaction of oleic acid with diisobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Oleic Acid+Diisobutylamine→this compound+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction temperature and time are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisobutyloleamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides or hydroxylated products, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N,N-Diisobutyloleamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological targets and pathways.
Industry: This compound is used in the formulation of various industrial products, including lubricants, surfactants, and coatings .
Mechanism of Action
The mechanism of action of N,N-Diisobutyloleamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Diisobutyloleamide include:
Oleamide: A simple amide derivative of oleic acid.
N,N-Dimethyloleamide: An amide derivative with two methyl groups on the nitrogen.
N,N-Diethyloleamide: An amide derivative with two ethyl groups on the nitrogen .
Uniqueness
This compound is unique due to the presence of two bulky isobutyl groups on the amide nitrogenThe bulky isobutyl groups can also affect the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
37595-59-8 |
---|---|
Molecular Formula |
C26H51NO |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(Z)-N,N-bis(2-methylpropyl)octadec-9-enamide |
InChI |
InChI=1S/C26H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(28)27(22-24(2)3)23-25(4)5/h13-14,24-25H,6-12,15-23H2,1-5H3/b14-13- |
InChI Key |
CDGZMJQGBQRSFY-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(C)C)CC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.